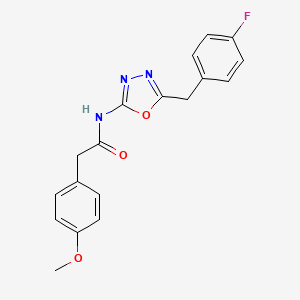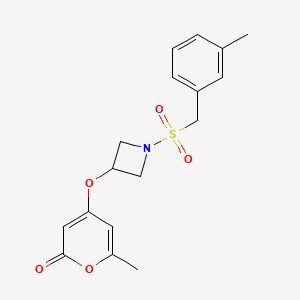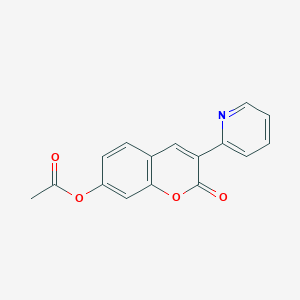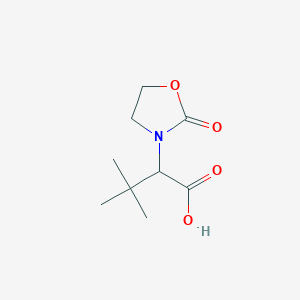
methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a benzoate ester, a thiazole ring, and a sulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting from cyclohexylamine and 2-bromoacetaldehyde, the thiazole ring can be formed through a cyclization reaction.
Sulfonamide Formation: The thiazole derivative can then be reacted with a sulfonyl chloride to form the sulfonamide group.
Esterification: The final step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonamide group or the ester functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(N-((4-phenylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Methyl 3-(N-((4-methylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
Uniqueness
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of the cyclohexyl group on the thiazole ring, which may impart different steric and electronic properties compared to similar compounds. This could affect its reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 3-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-25-16-9-8-14(19(22)26-2)10-17(16)28(23,24)20-11-18-21-15(12-27-18)13-6-4-3-5-7-13/h8-10,12-13,20H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFKTYBZPRWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)



![8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)


![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)

![1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2605189.png)

![2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)
